molecular formula C20H24N2 B1666879 Aligeron CAS No. 70713-45-0

Aligeron

Cat. No.: B1666879
CAS No.: 70713-45-0
M. Wt: 292.4 g/mol
InChI Key: QWGCFVBATALVAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aligeron involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Aligeron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Aligeron has a wide range of scientific research applications, including:

Mechanism of Action

Aligeron exerts its effects by antagonizing prostaglandin receptors, thereby inhibiting the actions of prostaglandin F2α and prostaglandin E2. This antagonistic activity leads to vasodilation and a decrease in blood pressure. The compound also interferes with the action of calcium ions, contributing to its broad spectrum of antagonistic activity against various spasmogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aligeron

This compound is unique due to its broad spectrum of antagonistic activity against various spasmogens and its protective effects against vascular complications. Unlike some similar compounds, this compound demonstrates significant antioxidant-protective effects, making it a valuable compound for research in vascular health .

Properties

CAS No.

70713-45-0

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzhydryl-4-prop-2-enylpiperazine

InChI

InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2

InChI Key

QWGCFVBATALVAQ-UHFFFAOYSA-N

SMILES

C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

Key on ui other cas no.

70713-45-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

41332-10-9 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-benzhydryl-4-allylpiperazine dihydrochloride
Aligeron
AS 2
di-HCl of Aligeron
N'-benzhydryl-N''-allylpiperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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